

Physicochemical characteristics of 4-Amino-2-hydroxybenzonitrile

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Compound of Interest

Compound Name: 4-Amino-2-hydroxybenzonitrile

Cat. No.: B2628035

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An In-depth Technical Guide to the Physicochemical Characteristics of **4-Amino-2-hydroxybenzonitrile**

Foreword: A Molecule of Latent Potential

In the landscape of drug discovery and materials science, the exploration of novel scaffolds is the cornerstone of innovation. **4-Amino-2-hydroxybenzonitrile** (CAS: 67608-58-6), a seemingly simple aromatic molecule, represents a confluence of functional groups—amine, hydroxyl, and nitrile—that bestow upon it a unique electronic and steric profile. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, offering instead a cohesive narrative on the core physicochemical characteristics of this compound. We will delve into the causality behind its properties, provide robust, self-validating experimental frameworks, and ground our discussion in authoritative chemical principles. Our objective is to equip you with the foundational knowledge required to unlock the potential of this versatile chemical entity.

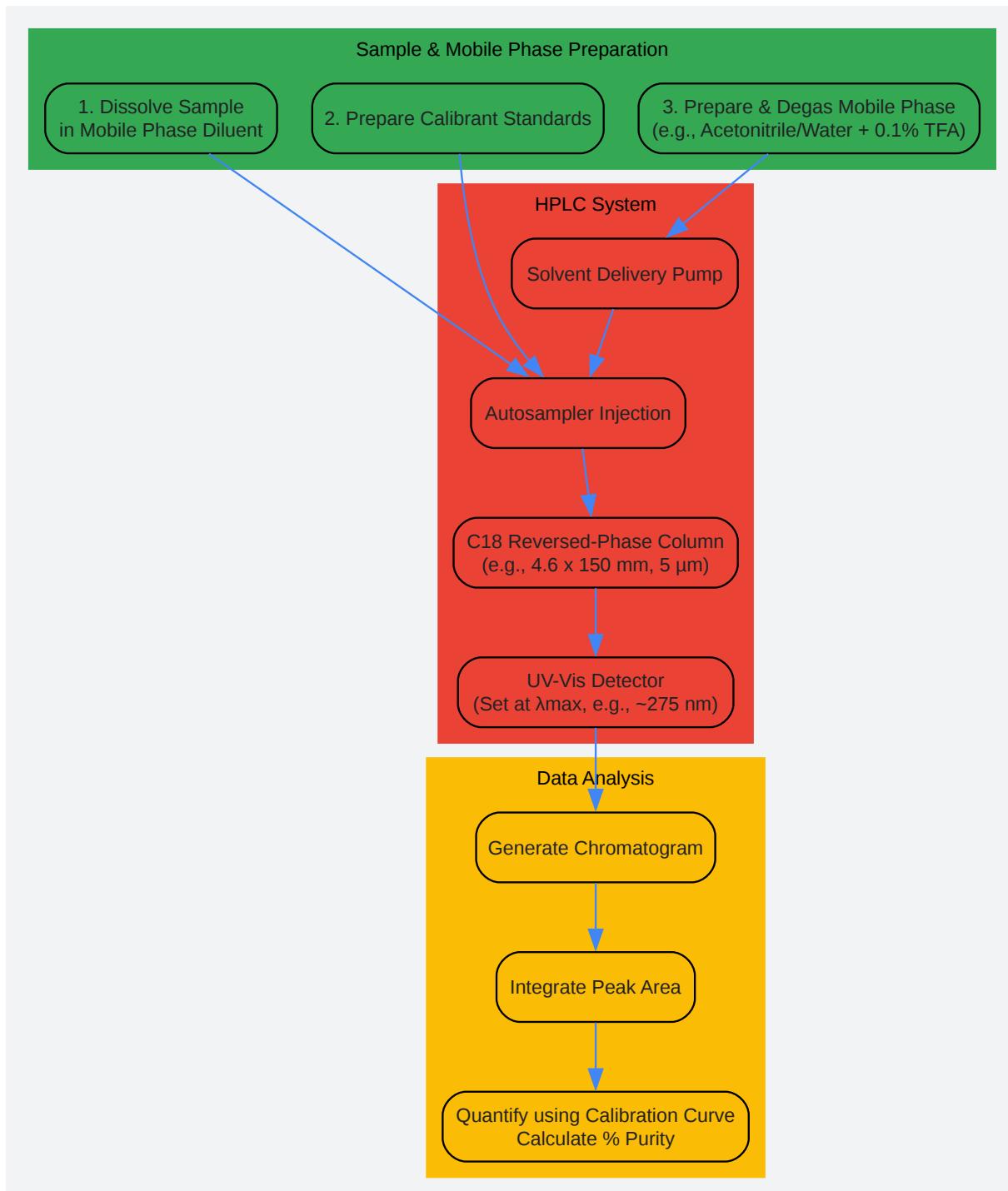
Molecular Identity and Structural Elucidation

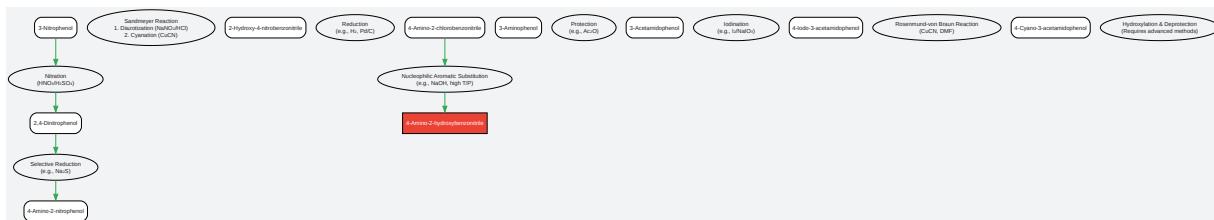
The unambiguous identification of a compound is the bedrock of all subsequent research. **4-Amino-2-hydroxybenzonitrile** is defined by its specific arrangement of functional groups on a benzene ring, which dictates its reactivity, polarity, and potential for intermolecular interactions.

Key Identifiers:

- IUPAC Name: **4-amino-2-hydroxybenzonitrile**[\[1\]](#)
- CAS Number: 67608-58-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₆N₂O[\[1\]](#)[\[2\]](#)
- Molecular Weight: 134.14 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: JSZNEHKRXALJZ-UHFFFAOYSA-N[\[1\]](#)

The structure, visualized below, reveals a para-relationship between the electron-donating amino group and the electron-withdrawing nitrile group, with an ortho-hydroxyl group poised to influence both electronic and steric interactions.



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References

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- 2. cyclicpharma.com [cyclicpharma.com]
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